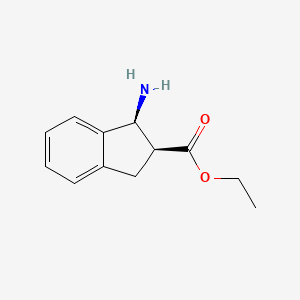![molecular formula C9H14O5 B11895412 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. This compound has a molecular weight of 200.23 and a molecular formula of C10H16O4.
Vorbereitungsmethoden
The synthesis of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves the formation of spirocyclic structures. One common method includes the reaction of appropriate diols with ketones under acidic conditions to form the spiroketal structure . The reaction conditions typically involve the use of a catalyst such as p-toluenesulfonic acid and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the spirocyclic structure can be opened or modified using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as p-toluenesulfonic acid . Major products formed from these reactions include various spirocyclic derivatives and functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research has explored its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid involves its ability to interact with biological targets through its spirocyclic structure. This structure allows it to bind to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved include interactions with proteins and nucleic acids, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid can be compared with other similar compounds such as:
1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid: This compound has a similar spirocyclic structure but differs in the position and number of oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain sulfur atoms in their spirocyclic structure, offering different chemical properties and reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds contain nitrogen atoms, making them useful in studying different biological activities and interactions.
The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the spirocyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
1,4,9-trioxaspiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C9H14O5/c10-8(11)7-9(14-6-5-13-7)1-3-12-4-2-9/h7H,1-6H2,(H,10,11) |
InChI-Schlüssel |
ZTHFIBVRVRGAQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC12C(OCCO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)





